molecular formula C10H13BFNO3 B1403731 (3-Fluoro-5-(isopropylcarbamoyl)phenyl)boronic acid CAS No. 1704082-21-2

(3-Fluoro-5-(isopropylcarbamoyl)phenyl)boronic acid

Cat. No. B1403731
M. Wt: 225.03 g/mol
InChI Key: PSHDRBRWPWFWKK-UHFFFAOYSA-N
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Description

“(3-Fluoro-5-(isopropylcarbamoyl)phenyl)boronic acid” is a chemical compound with the empirical formula C9H12BFO3 . It is a solid substance and is a useful intermediate in pharmaceutical intermediate . Boronic Acids are important chemical building blocks employed in cross-coupling reactions .


Synthesis Analysis

The primary method for the synthesis of boronic acids is through the electrophilic trapping of an organometallic reagent with a boric ester (e.g. B(Oi-Pr)3 or B(OMe)3). The reaction is performed at low temperature to attenuate over-alkylation that would lead to the formation of borinic, rather than boronic, esters .


Molecular Structure Analysis

The molecular weight of “(3-Fluoro-5-(isopropylcarbamoyl)phenyl)boronic acid” is 198 . The InChI code for this compound is 1S/C9H12BFO3/c1-6(2)14-9-4-7(10(12)13)3-8(11)5-9/h3-6,12-13H,1-2H3 .


Chemical Reactions Analysis

Boronic acids, such as “(3-Fluoro-5-(isopropylcarbamoyl)phenyl)boronic acid”, are widely used in Suzuki–Miyaura (SM) cross-coupling reactions . This reaction allows the formation of carbon-carbon bonds between the boron atom in the boronic acid and a variety of organic halides or triflates in the presence of a suitable catalyst and base.


Physical And Chemical Properties Analysis

“(3-Fluoro-5-(isopropylcarbamoyl)phenyl)boronic acid” is a solid substance . It has a molecular weight of 198 . The InChI code for this compound is 1S/C9H12BFO3/c1-6(2)14-9-4-7(10(12)13)3-8(11)5-9/h3-6,12-13H,1-2H3 .

Scientific Research Applications

Optical Modulation in Nanotechnology

Phenyl boronic acids, including derivatives like (3-Fluoro-5-(isopropylcarbamoyl)phenyl)boronic acid, are significant in optical modulation. They act as binding ligands for saccharide recognition and can anchor hydrophilic polymer backbones to hydrophobic materials like graphene or carbon nanotubes. This property enables their use in saccharide detection via quenching of near-infrared fluorescence, as demonstrated by (Mu et al., 2012).

Fluorescence Quenching

In the field of fluorescence spectroscopy, boronic acid derivatives, including close relatives of (3-Fluoro-5-(isopropylcarbamoyl)phenyl)boronic acid, exhibit fluorescence quenching in response to aniline in alcohols. This property is used to study the behavior of these molecules in various environments and their interactions with other chemicals, as shown by (Geethanjali et al., 2015).

Organic Synthesis

Catalyst Development

These boronic acid derivatives are also instrumental in developing catalysts for direct amide formation between carboxylic acids and amines. The introduction of electron-withdrawing groups in such systems enhances reactivity, making them effective catalysts under ambient conditions (Arnold et al., 2008).

Sugar Reduction in Food

Boronic acids, including similar compounds, are explored for the specific reduction of sugars like fructose in food matrices. Their ability to form esters with diol structures makes them applicable in altering sugar composition in products like fruit juice (Pietsch & Richter, 2016).

Analytical Chemistry

In analytical chemistry, fluorine-substituted boronic acids, akin to (3-Fluoro-5-(isopropylcarbamoyl)phenyl)boronic acid, are significant due to their properties influenced by electron-withdrawing fluorine atoms. This impacts their applications in Lewis acidity, hydrolytic stability, and spectroscopic properties (Gozdalik et al., 2017).

Safety And Hazards

“(3-Fluoro-5-(isopropylcarbamoyl)phenyl)boronic acid” is classified under GHS07. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if swallowed, calling a poison center or doctor if you feel unwell (P301+P312) .

Future Directions

Boronic acids, including “(3-Fluoro-5-(isopropylcarbamoyl)phenyl)boronic acid”, have been used to make novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls by palladium-catalyzed cross-couplings . They have also been used in the synthesis of o-phenylphenols as potent leukotriene B4 receptor agonists . These applications suggest potential future directions for the use of boronic acids in the development of new materials and pharmaceuticals.

properties

IUPAC Name

[3-fluoro-5-(propan-2-ylcarbamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BFNO3/c1-6(2)13-10(14)7-3-8(11(15)16)5-9(12)4-7/h3-6,15-16H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSHDRBRWPWFWKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)F)C(=O)NC(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Fluoro-5-(isopropylcarbamoyl)phenyl)boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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